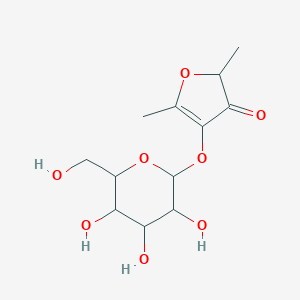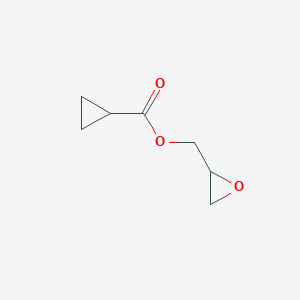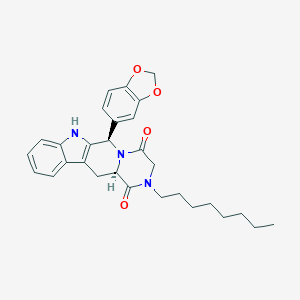
2,5-dimethyl-4-hydroxy-3(2H)-furanone beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furaneol 4-glucoside is a glycosidically bound form of furaneol, an important aroma compound found in fruits like pineapple and strawberry, and is known for contributing to the strawberry-like note in some wines. It is a significant aroma precursor in wine, as furaneol is released from it during alcoholic fermentation .
Synthesis Analysis
The synthesis of furaneol glucoside involves the enzymatic activity of a glucosyltransferase. In the case of the grapevine cultivar Muscat Bailey A, a specific glucosyltransferase gene (UGT85K14) has been identified, which is responsible for the glucosylation of furaneol. This enzyme transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol, forming furaneol glucoside . Additionally, an enzyme that catalyzes the synthesis of a similar compound, β-furfuryl-β-glucoside, using β-furfuryl alcohol and UDP-glucose as substrates, has been partially characterized .
Molecular Structure Analysis
While the exact molecular structure of furaneol 4-glucoside is not detailed in the provided papers, it can be inferred that it consists of the furaneol molecule bound to a glucose unit. Furaneol itself is a furanone derivative, specifically 2,5-dimethyl-4-hydroxy-3(2H)-furanone . The glucosidic linkage is likely at the hydroxy group of furaneol, as indicated by the enzymatic activity of UGT85K14 .
Chemical Reactions Analysis
Furaneol glucoside can undergo hydrolysis, releasing furaneol. This reaction is particularly relevant in the context of winemaking, where the hydrolysis occurs during alcoholic fermentation . The stability of furaneol glucoside in aqueous solutions varies with pH, and it has been found to be relatively stable compared to other derivatives like its methoxy derivative and malonylated glycoside .
Physical and Chemical Properties Analysis
The physical and chemical properties of furaneol glucoside are not explicitly discussed in the provided papers. However, the stability of furaneol glucoside and its derivatives has been studied, showing that it is relatively stable in aqueous buffer solutions across a range of pH values. The stability of these compounds is crucial for their role as aroma precursors in food and beverages .
Aplicaciones Científicas De Investigación
Aroma Precursor in Wines and Fruits
Furaneol 4-glucoside is recognized as a significant 'aroma precursor of wine' because furaneol is liberated from it during alcoholic fermentation. This compound contributes to the strawberry-like note in some wines and is found in fruits like pineapple and strawberry. It has been isolated from hybrid grapevine cultivars like Muscat Bailey A (Sasaki et al., 2015). Also, furaneol glucopyranoside, a precursor of strawberry-like aroma furaneol, was identified in Muscat Bailey A (Sasaki et al., 2015).
Role in Food Quality and Flavor
Furaneol 4-glucoside contributes to the caramel-like flavor in food, affecting its quality. In traditional Chinese wine, Msalais, high furaneol content is associated with its strong caramel odor, with furaneol formed throughout the entire winemaking process, including fermentation and storage (Zhu et al., 2019).
Antimicrobial Effects
Furaneol displays antimicrobial activities against various human pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi, without hemolytic activity on human erythrocyte cells. It has been suggested as a potential therapeutic agent due to its broad spectrum of antimicrobial activity (Sung et al., 2006).
Analytical Detection and Biosensor Development
Furaneol 4-glucoside can be detected using various analytical techniques. For instance, an aptamer binding to furaneol was isolated for its detection, important in the food science and processing industry (Komarova et al., 2018). Furthermore, an electrochemical biosensor for rapid detection of furaneol has been developed, demonstrating the potential for application in the food industry (Douaki et al., 2020).
Stability and Synthesis
Studies on the stability of furaneol derivatives in different pH conditions have been conducted to understand its behavior in various food matrices. This research contributes to the understanding of how furaneol and its derivatives behave during food processing and storage (Roscher et al., 1997). Additionally, methods for the synthesis of furaneol have been explored for industrial applications (He Chao-hong, 2005).
Mecanismo De Acción
Target of Action
Furaneol 4-glucoside is a bioactive metabolite that interacts with specific targets in the body. It has been found to have a better interaction than erlotinib and was connected with LYS721 and ASP831 residues with a strong hydrogen bond and with ALA719 and VAL702 with hydrophobic bonds .
Mode of Action
The mode of action of Furaneol 4-glucoside involves its interaction with its targets, leading to changes at the molecular level. The compound forms strong hydrogen bonds with LYS721 and ASP831 residues, and hydrophobic bonds with ALA719 and VAL702 . This interaction triggers a series of biochemical reactions that result in its therapeutic effects.
Biochemical Pathways
Furaneol 4-glucoside affects several biochemical pathways. The formation pathways include the Maillard reaction and chemical hydrolysis of bound furaneol during grape juice concentration; enzymatic release and/or chemical acidic hydrolysis of furaneol glucosides, and biosynthesis from Maillard products and d-fructose-1,6-diphosphate during fermentation .
Result of Action
The molecular and cellular effects of Furaneol 4-glucoside’s action are complex and multifaceted. The compound’s interaction with its targets leads to changes at the molecular level, which in turn trigger a series of biochemical reactions. These reactions result in the compound’s therapeutic effects .
Action Environment
The action, efficacy, and stability of Furaneol 4-glucoside can be influenced by various environmental factors. For instance, the stability of Furaneol 4-glucoside and its naturally occurring glycosidically bound forms was investigated at different pH values . This suggests that the compound’s action can be influenced by the pH of its environment.
Direcciones Futuras
The distinct odor qualities of Furaneol and sotolone suggested an activation of at least two out of our ca. 400 different odorant receptor types . This compound-specific receptor activation may serve as a quality control parameter in the future . Additionally, synthesizing derivatives of furaneol 4-glucoside with enhanced bioactivity and functionality is a potential future direction.
Análisis Bioquímico
Biochemical Properties
Furaneol 4-glucoside interacts with various enzymes and proteins. A glucosyltransferase gene from Muscat Bailey A (UGT85K14), which is responsible for the glucosylation of furaneol, has been identified . This enzyme transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol . The expression of UGT85K14 along with the biosynthesis of furaneol regulates the content of furaneol glucoside .
Cellular Effects
It is known that furaneol, the aglycone of Furaneol 4-glucoside, can have antimicrobial effects against human pathogenic microorganisms .
Molecular Mechanism
The molecular mechanism of Furaneol 4-glucoside involves the glucosylation of furaneol. The enzyme UGT85K14 is able to transfer a glucose moiety from UDP-glucose to the hydroxy group of furaneol . This indicates that UGT85K14 might be the UDP-glucose: furaneol glucosyltransferase in Muscat Bailey A .
Temporal Effects in Laboratory Settings
It is known that furaneol glucoside content in Muscat Bailey A berry during maturation might be controlled by the expression of UGT85K14 along with the biosynthesis of furaneol .
Metabolic Pathways
Furaneol 4-glucoside is involved in the glucosylation of furaneol. The enzyme UGT85K14 transfers a glucose moiety from UDP-glucose to the hydroxy group of furaneol . This suggests that Furaneol 4-glucoside is involved in the UDP-glucose metabolic pathway.
Transport and Distribution
It is known that furaneol glucoside content is regulated by the biosynthesis of furaneol .
Subcellular Localization
It is known that the enzyme UGT85K14, which is involved in the glucosylation of furaneol, is predicted to be localized in the nucleus .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Furaneol 4-glucoside can be achieved through the enzymatic conversion of Furaneol using UDP-glucose as a co-substrate.", "Starting Materials": [ "Furaneol", "UDP-glucose" ], "Reaction": [ "Addition of UDP-glucose to Furaneol in the presence of a UDP-glucose:flavonoid-3-O-glucosyltransferase enzyme", "Incubation of the reaction mixture at an optimal temperature and pH to facilitate enzymatic conversion", "Isolation and purification of Furaneol 4-glucoside from the reaction mixture using chromatography techniques" ] } | |
Número CAS |
121063-56-7 |
Fórmula molecular |
C12H18O8 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuran-3-one |
InChI |
InChI=1S/C12H18O8/c1-4-7(14)11(5(2)18-4)20-12-10(17)9(16)8(15)6(3-13)19-12/h4,6,8-10,12-13,15-17H,3H2,1-2H3/t4?,6-,8-,9+,10-,12+/m1/s1 |
Clave InChI |
ZCBCXLRKTUDKOP-TUWMNXLUSA-N |
SMILES isomérico |
CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
4-(β-D-Glucopyranosyloxy)-2,5-dimethyl-3(2H)-Furanone; Furaneol β-D-Glucopyranoside; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)




![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)


